

# 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid CAS number lookup

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## Compound of Interest

Compound Name: 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid

Cat. No.: B1269875

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## Technical Guide: 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview of **6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid**, including a plausible synthetic route and potential biological activities based on structurally related compounds. The experimental data presented is for analogous compounds and should be used as a reference for guiding research and experimental design for the title compound.

## Compound Identification

While **6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid** is available from commercial suppliers as a research chemical, a specific CAS Registry Number is not readily found in publicly accessible databases as of this writing.<sup>[1]</sup> Researchers are advised to consult supplier documentation for any available lot-specific registration numbers.

Chemical Structure:

Physicochemical Properties:

Property	Value	Reference
Molecular Formula	C <sub>16</sub> H <sub>9</sub> BrFNO <sub>2</sub>	[1]

| Molecular Weight | 346.15 g/mol |[1] |

## Synthesis Methodology

The synthesis of quinoline-4-carboxylic acids is classically achieved through the Pfitzinger reaction.[2][3][4] This method involves the condensation of an isatin derivative with an  $\alpha$ -methylene carbonyl compound in the presence of a strong base. For the title compound, the proposed synthesis would involve the reaction of 5-bromoisatin with 4'-fluoroacetophenone.

## Proposed Synthetic Protocol: Pfitzinger Reaction

This protocol is a generalized procedure based on established Pfitzinger reaction methodologies.[4][5]

Materials:

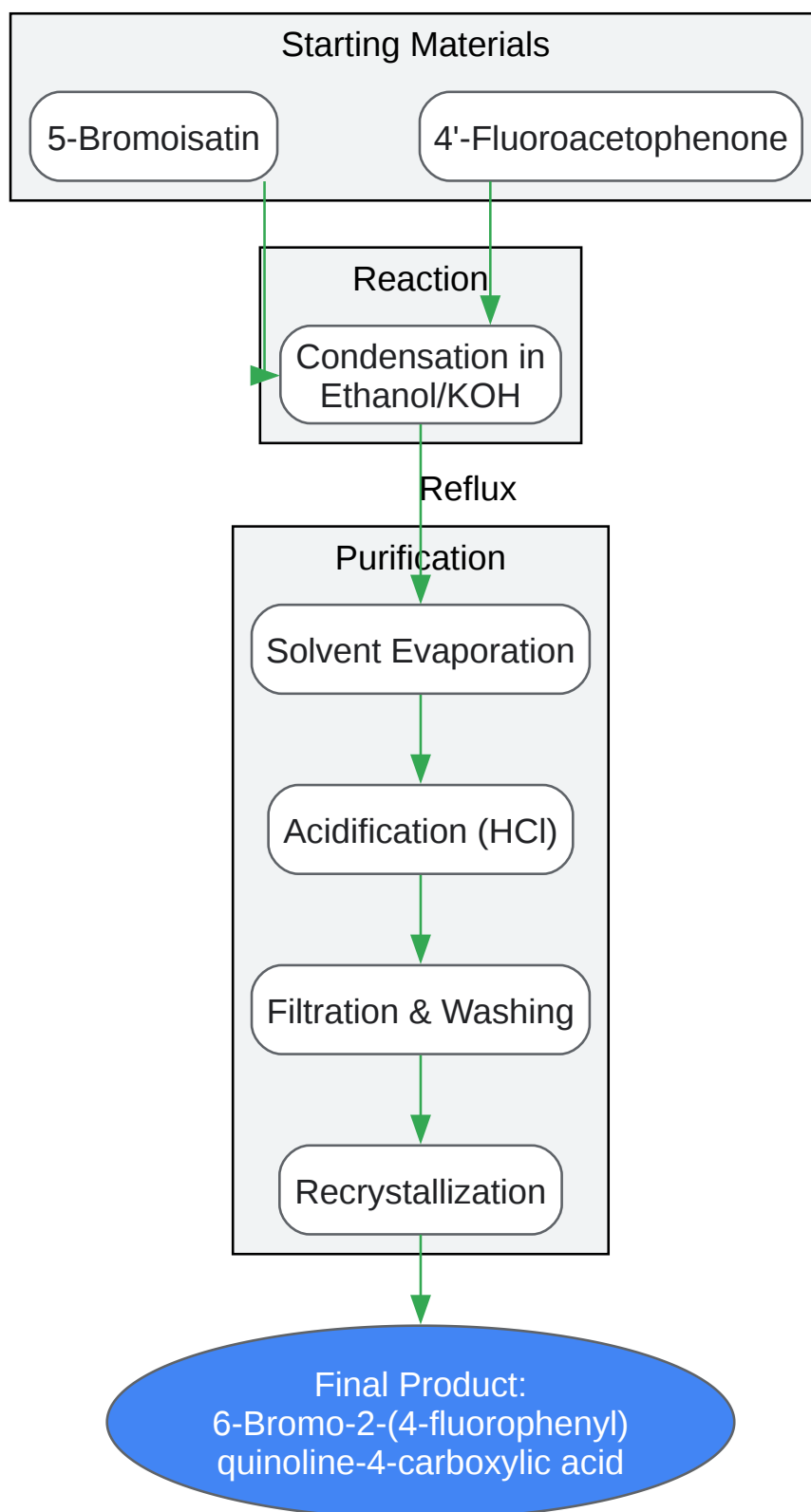
- 5-Bromoisatin
- 4'-Fluoroacetophenone
- Potassium hydroxide (KOH)
- Ethanol (absolute)
- Hydrochloric acid (HCl, for acidification)
- Water (distilled)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromoisatin and 4'-fluoroacetophenone in absolute ethanol.

- **Base Addition:** Add a solution of potassium hydroxide in ethanol to the mixture. The reaction is typically conducted in a strongly basic medium.
- **Reflux:** Heat the reaction mixture to reflux and maintain for several hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After completion, cool the mixture to room temperature and evaporate the ethanol under reduced pressure.
- **Precipitation:** Dissolve the residue in water and filter to remove any insoluble impurities. Cool the filtrate in an ice bath and acidify with dilute hydrochloric acid to precipitate the crude **6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid**.
- **Purification:** Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis via the Pfitzinger reaction.

## Potential Biological Activities and Quantitative Data

While specific biological data for the title compound is not available in the cited literature, the quinoline-4-carboxylic acid scaffold is a well-known pharmacophore with a broad range of activities, including anticancer and antimicrobial effects.[6][7][8] The data below for related compounds provides a basis for potential research directions.

### Anticancer Activity of Related Quinoline Derivatives

Quinoline derivatives can exert anticancer effects through various mechanisms, including the inhibition of kinases, disruption of tubulin polymerization, and induction of apoptosis.[7][9]

Table 1: In Vitro Anticancer Activity of Structurally Related Quinoline-4-Carboxylic Acid Derivatives

Compound ID / Description	Cancer Cell Line	Activity Metric (IC <sub>50</sub> )	Reference
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (P6)	MLLr leukemic cells	7.2 µM (SIRT3 inhibition)	[10]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid	MCF-7 (Breast)	82.9% growth reduction	[11]
Various 2-arylquinoline-4-carboxylic acids	HePG-2, HCT-116, MCF-7, PC3, Hela	5.6-19.2 µg/mL	[6]

| Highly brominated quinoline (Compound 11) | C6, HeLa, HT29 | 5.45–9.6 µg/mL |[12] |

### Antimicrobial Activity of Related Bromoquinoline Derivatives

The quinoline core is present in several antimicrobial agents, and bromo-substituted derivatives have shown notable activity.[\[8\]](#)[\[13\]](#)

Table 2: Antimicrobial Activity of Structurally Related Bromoquinoline Derivatives

Compound ID / Description	Microorganism	Activity Metric (MIC)	Reference
9-Bromo substituted indolizinoquinoline -5,12-dione (Compound 7)	E. coli ATCC25922	2 µg/mL	<a href="#">[13]</a>
9-Bromo substituted indolizinoquinoline-5,12-dione (Compound 7)	S. pyrogens ATCC19615	2 µg/mL	<a href="#">[13]</a>
2-(4-Methoxy-phenyl)-quinoline-4-carboxylic acid derivatives	Various bacteria & fungi	Active (Specific values vary)	<a href="#">[14]</a>

| Iodo-quinoline derivatives | S. epidermidis | Active (MICs vary) |[\[15\]](#) |

## Experimental Protocols

The following are standard, detailed protocols for evaluating the potential anticancer and antimicrobial activities of a novel compound like **6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid**.

### In Vitro Anticancer Activity Screening

Protocol 1: MTT Assay for Cytotoxicity This colorimetric assay measures cell metabolic activity and is a standard method for assessing the cytotoxic effects of a compound.[\[6\]](#)[\[16\]](#)[\[17\]](#)

Materials:

- Cancer cell lines (e.g., MCF-7, HeLa, HT29)

- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- Test compound stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., acidified isopropanol or DMSO)
- Microplate reader

#### Procedure:

- **Cell Seeding:** Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
- **Compound Treatment:** Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.
- **Incubation:** Incubate the plates for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Analysis:** Calculate the percentage of cell viability relative to the untreated control and determine the  $IC_{50}$  value (the concentration of the compound that inhibits cell growth by 50%).

## Antimicrobial Susceptibility Testing

**Protocol 2: Broth Microdilution for MIC Determination** This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.<sup>[18][19][20]</sup>

**Materials:**

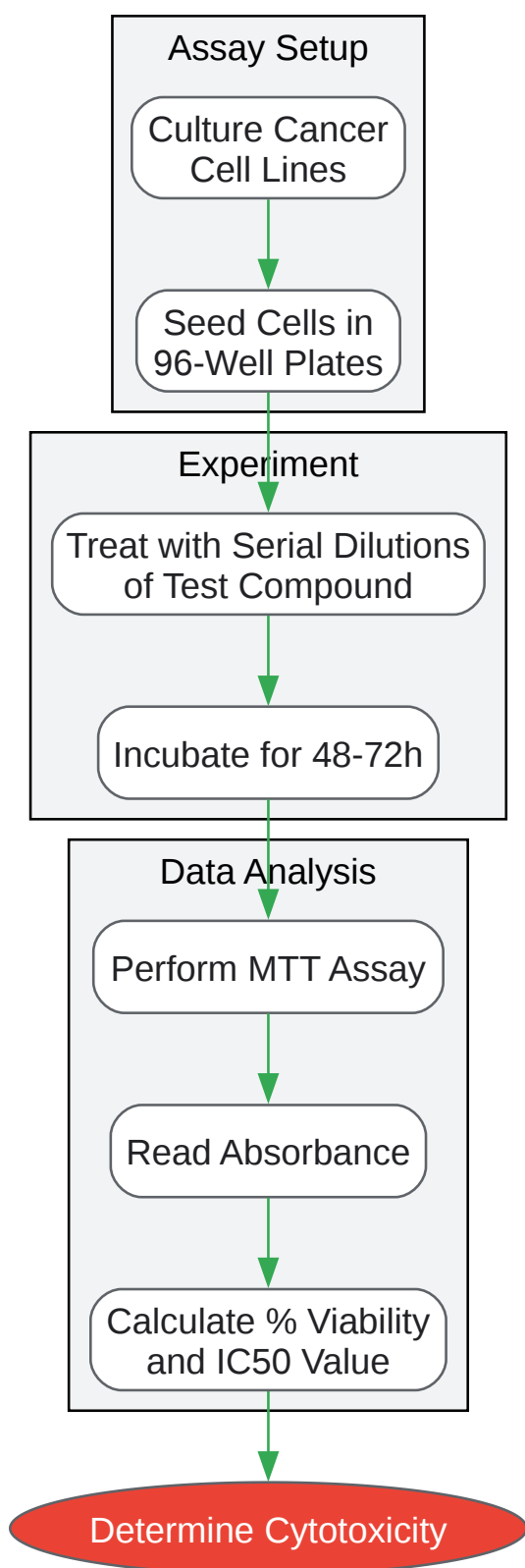
- Bacterial or fungal strains (e.g., *S. aureus*, *E. coli*)
- 96-well microtiter plates
- Sterile Mueller-Hinton Broth (MHB) or appropriate broth
- Test compound stock solution (in DMSO)
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Positive control (standard antibiotic) and negative control (broth with inoculum)

**Procedure:**

- **Compound Dilution:** Prepare serial two-fold dilutions of the test compound in broth directly in the wells of a 96-well plate.
- **Inoculation:** Add the standardized microbial inoculum to each well. The final inoculum concentration should be approximately  $5 \times 10^5$  CFU/mL.
- **Controls:** Include a positive control (broth with inoculum and a standard antibiotic) and a negative growth control (broth with inoculum and vehicle). A sterility control (broth only) should also be included.
- **Incubation:** Cover the plate and incubate at 35-37°C for 16-24 hours.
- **MIC Determination:** The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

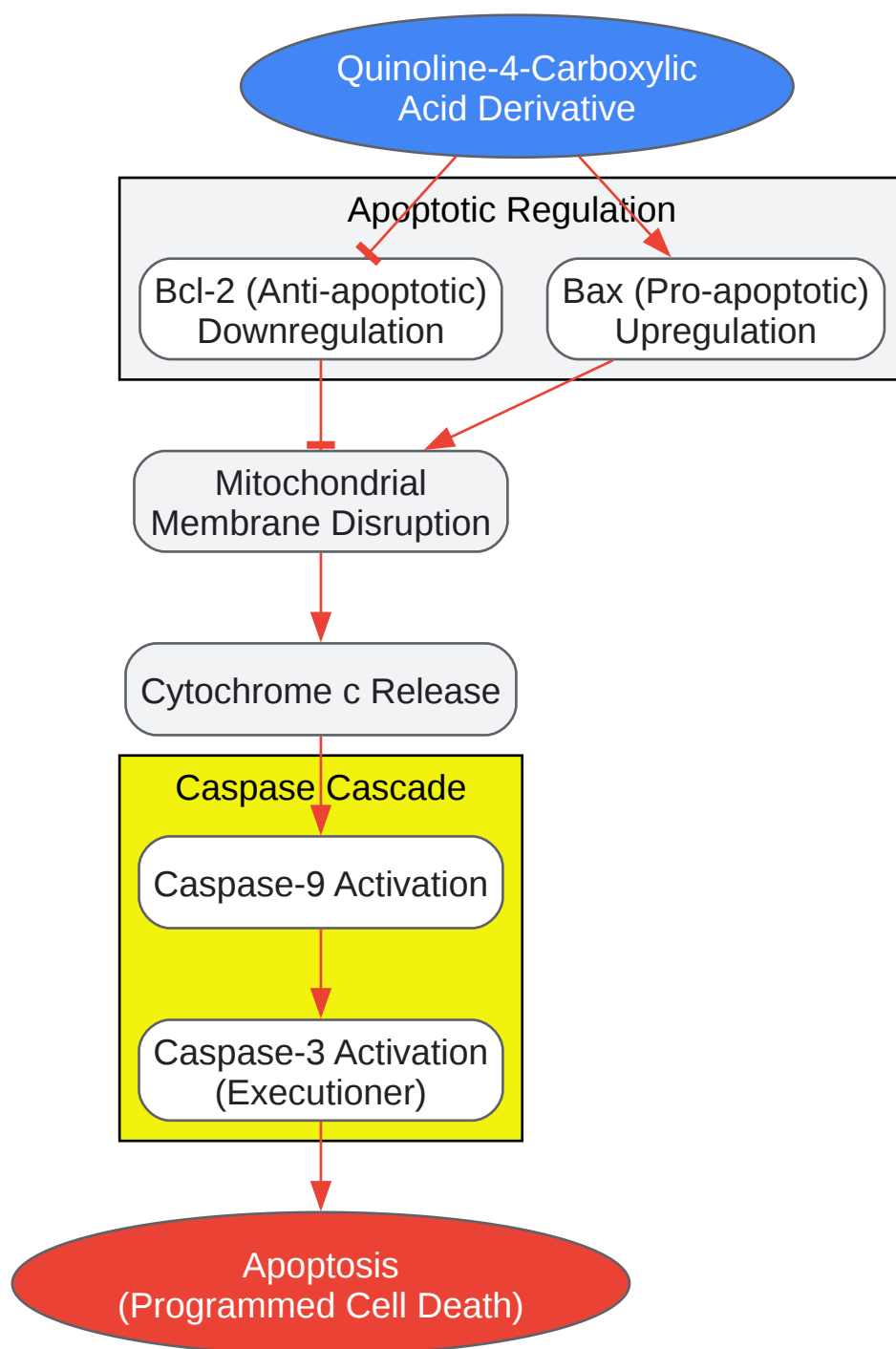
## Screening Workflow and Mechanism Diagrams





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Caption: General workflow for in vitro anticancer drug screening.



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Caption: Potential mechanism via induction of the intrinsic apoptosis pathway.

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